2-(2-amino-5-chlorophenyl)-octahydro-1H-isoindole-1,3-dione
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Overview
Description
2-(2-amino-5-chlorophenyl)-octahydro-1H-isoindole-1,3-dione is an organic compound with a complex structure It is characterized by the presence of an amino group and a chlorine atom on a phenyl ring, which is further connected to an octahydro-1H-isoindole-1,3-dione moiety
Scientific Research Applications
2-(2-amino-5-chlorophenyl)-octahydro-1H-isoindole-1,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is a precursor in the synthesis of benzodiazepines, which are used as anxiolytics and sedatives.
Industry: The compound is used in the production of high-purity chemicals for pharmaceutical applications.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-5-chlorophenyl)-octahydro-1H-isoindole-1,3-dione can be achieved through several methods. One common approach involves the reduction of isoxazole using iron powder in the presence of toluene and muriatic acid . Another method includes the condensation of o-fluorobenzoyl chloride with parachloroanilinum under high temperature and the action of zinc chloride .
Industrial Production Methods
In industrial settings, the production of high-purity this compound involves the use of advanced techniques to ensure high yield and purity. For instance, the use of zinc chloride processed by low-temperature dehydration has been shown to increase the yield coefficient and reduce impurities .
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-5-chlorophenyl)-octahydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as manganese dioxide.
Reduction: Common reducing agents include lithium aluminium hydride.
Substitution: This compound can participate in substitution reactions, particularly involving the amino and chlorine groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide is often used as an oxidizing agent.
Reduction: Lithium aluminium hydride is a common reducing agent.
Substitution: Various reagents can be used depending on the desired substitution, such as chloroacetyl chloride for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the acylation of this compound with cyclo-propanecarbonyl chloride can lead to the formation of benzodiazepine derivatives .
Mechanism of Action
The mechanism of action of 2-(2-amino-5-chlorophenyl)-octahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its derivatives, such as benzodiazepines, act on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor . This leads to sedative, anxiolytic, and muscle relaxant effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-chlorobenzophenone: This compound is structurally similar and is used in the synthesis of benzodiazepines.
2-amino-5-chlorobenzyl alcohol: Another related compound with similar applications in organic synthesis.
Uniqueness
2-(2-amino-5-chlorophenyl)-octahydro-1H-isoindole-1,3-dione is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various pharmacologically active compounds.
Properties
IUPAC Name |
2-(2-amino-5-chlorophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-8-5-6-11(16)12(7-8)17-13(18)9-3-1-2-4-10(9)14(17)19/h5-7,9-10H,1-4,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLGEEURYFHQDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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